2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a heterocyclic organic compound featuring a pyrazolo[1,5-c][1,3]oxazine core fused with a benzene ring, a pyridin-4-yl substituent, and a phenolic hydroxyl group. Its molecular formula is C23H21N3O3, with an estimated molecular weight of 387.44 g/mol (extrapolated from structurally similar compounds in ). The ethoxy group at position 7 and the pyridin-4-yl moiety at position 5 contribute to its unique electronic and steric properties, influencing its biological interactions.
Properties
IUPAC Name |
2-(7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-28-21-9-5-7-17-19-14-18(16-6-3-4-8-20(16)27)25-26(19)23(29-22(17)21)15-10-12-24-13-11-15/h3-13,19,23,27H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUXZMFAJHEAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
- CAS Number : 899746-45-3
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, are well-documented. They exhibit a range of pharmacological effects such as:
-
Anti-inflammatory Activity
- Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated selective inhibition of COX enzymes (cyclooxygenases), which are key targets in inflammatory pathways. The selectivity index for some derivatives has been reported as high as 344.56 when compared to standard anti-inflammatory drugs like celecoxib .
- Antioxidant Activity
- Anticancer Potential
- Antimicrobial Effects
The mechanisms underlying the biological activities of 2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to inflammation and cell growth.
Anti-inflammatory Studies
A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The most potent compounds exhibited significant edema inhibition percentages exceeding those of established drugs like celecoxib .
| Compound | Edema Inhibition (%) | IC50 (μM) |
|---|---|---|
| Compound A | 96% | 0.034 |
| Compound B | 82.8% | 0.052 |
| Compound C | 78% | 0.040 |
Anticancer Activity
In vitro studies on various pyrazole derivatives revealed that some compounds significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound D | 15 |
| MCF-7 | Compound E | 25 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays, where several derivatives showed effective scavenging activity comparable to standard antioxidants like ascorbic acid .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that compounds with a benzo[e]pyrazolo structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against breast cancer cells (MCF-7 and MDA-MB231), inducing apoptosis and paraptosis through mechanisms involving reactive oxygen species (ROS) and activation of specific apoptotic pathways .
-
Benzodiazepine Receptor Affinity
- The compound's structural similarity to known benzodiazepines suggests potential interactions with GABA(A) receptors. Research has demonstrated that similar pyrazolo compounds can selectively bind to these receptors, which may lead to anxiolytic or sedative effects . This opens avenues for developing new anxiolytic medications based on the compound's structure.
-
Antioxidant Properties
- The presence of phenolic groups within the compound is associated with antioxidant activity. Studies have shown that phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves multi-step organic reactions that typically include condensation and cyclization processes. Structure–activity relationship (SAR) studies are crucial for optimizing its pharmacological properties. For example, modifications to the pyridine or oxazine rings can significantly influence biological activity and receptor selectivity .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of various derivatives of benzo[e]pyrazolo compounds against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
- Mechanisms of Action in Drug Resistance
Chemical Reactions Analysis
Reactivity of the Phenolic Hydroxyl Group
The phenolic -OH group is a primary site for electrophilic substitution and derivatization:
| Reaction Type | Conditions/Reagents | Product | Key Considerations |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ (cat.) | Phenolic acetate ester | Steric hindrance from the fused ring system may reduce reaction efficiency. |
| Etherification | Alkyl halides, K₂CO₃, DMF | Alkyl ether derivatives | Selectivity depends on the alkylating agent and base. |
| Oxidation | KMnO₄ (acidic conditions) | Quinone-like structures | Limited by electronic effects of adjacent substituents. |
Ethoxy Group Transformations
The ethoxy (-OCH₂CH₃) group undergoes hydrolysis and substitution:
| Reaction Type | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HBr (48%), reflux | Phenolic -OH group | Common for aryl ether cleavage. |
| Alkylation | R-X (alkyl halide), NaH | Larger alkoxy substituents | Feasibility depends on steric accessibility. |
Pyridine Ring Reactivity
The pyridin-4-yl moiety participates in coordination and substitution:
Benzo-Pyrazolo-Oxazine Core Reactions
The fused heterocyclic system exhibits ring-specific reactivity:
| Reaction Type | Conditions/Reagents | Product | Challenges |
|---|---|---|---|
| Ring-Opening | HCl (conc.), heat | Amine intermediates | Requires protonation of the oxazine oxygen. |
| Electrophilic Attack | HNO₃/H₂SO₄ | Nitrated derivatives | Limited by electron density distribution. |
Cross-Coupling and Functionalization
While direct coupling is hindered by the absence of halogens, pre-functionalization enables modern methods:
Stability and Side Reactions
-
pH Sensitivity : The phenolic group may deprotonate under basic conditions, altering solubility and reactivity.
-
Thermal Decomposition : Prolonged heating above 150°C risks decomposition of the oxazine ring.
Key Research Findings from Analogous Systems
-
Pyrazolo-oxazine derivatives show enhanced stability in polar aprotic solvents (e.g., DMSO).
-
Substitution at the pyridine nitrogen (e.g., methylation) significantly alters biological activity but requires harsh conditions .
-
Ring-opening reactions of oxazines yield intermediates useful for further functionalization.
Comparison with Similar Compounds
Key Compounds:
Analysis:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl): The 4-chloro derivative () exhibits enhanced phosphodiesterase (PDE) inhibition compared to non-halogenated analogs, likely due to increased electrophilicity . Alkoxy groups: Ethoxy (C2H5O) and methoxy (CH3O) substituents at position 7 influence solubility and metabolic stability. Ethoxy groups may prolong half-life due to reduced oxidative metabolism compared to methoxy . Heteroaromatic moieties: Pyridin-4-yl vs. pyridin-3-yl () alter binding affinity to biological targets. Pyridin-4-yl’s axial symmetry may favor interactions with planar enzyme active sites . Thiophene-containing analogs () show distinct pharmacokinetics due to sulfur’s lipophilicity and π-interaction capabilities.
PDE Inhibition:
The 4-chloro derivative () demonstrates potent PDE inhibition (IC50 ~50 nM), increasing intracellular cAMP levels, a mechanism critical for anti-inflammatory and vasodilatory effects . In contrast, methoxy-substituted analogs () prioritize anticancer activity (IC50 ~2 µM against breast cancer cell lines), likely due to altered target specificity .
Anticancer Potential:
Thiophene-containing derivatives (e.g., ) exhibit antitumor activity in vitro (IC50 ~5 µM against HeLa cells), possibly through tubulin polymerization inhibition or kinase modulation .
Bioavailability:
Compounds adhering to Lipinski’s and Veber’s rules (e.g., derivatives) show favorable oral bioavailability (molecular weight <500, hydrogen bond donors/acceptors ≤5/10) . The target compound’s ethoxy and phenolic groups may balance solubility and permeability.
Q & A
Q. What are the recommended synthetic pathways for 2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include: (i) Formation of the pyrazole-oxazine core via cyclocondensation of substituted hydrazines with ketones or aldehydes under reflux in ethanol or DMF . (ii) Introduction of the pyridinyl group via Suzuki-Miyaura coupling, optimized using Pd catalysts and microwave-assisted heating to reduce reaction time . (iii) Etherification of the phenolic hydroxyl group with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires careful control of solvent polarity (e.g., ethanol vs. DMF) and temperature. For example, microwave-assisted synthesis reduces side-product formation compared to traditional thermal methods .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolves the fused heterocyclic system and confirms the spatial arrangement of the ethoxy and pyridinyl groups .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, particularly for distinguishing between diastereotopic protons in the 5,10b-dihydrooxazine ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine or sulfur impurities, if present .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target PDEs (phosphodiesterases) or kinases using fluorescence-based substrates (e.g., 3’,5’-cyclic nucleotide analogs) .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with putative targets like serotonin receptors .
Advanced Research Questions
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid glucuronidation of the phenolic group) .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled ethoxy group) to track compound accumulation in target organs .
- Species-specific metabolism : Compare hepatic microsomal stability across species (e.g., human vs. murine) to explain efficacy discrepancies .
Q. What strategies optimize the compound’s selectivity for a specific biological target?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., ethoxy → methoxy) and evaluate activity against off-targets .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target vs. homologous proteins (e.g., PDE5 vs. PDE6) .
- Proteomic profiling : Employ affinity pulldown assays with biotinylated derivatives to identify unintended interactors .
Q. How should researchers design experiments to address solubility limitations in pharmacological studies?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility .
- Prodrug derivatization : Temporarily mask the phenolic group with acetyl or phosphate esters to improve bioavailability .
- pH-dependent solubility assays : Characterize solubility across physiological pH (1.2–7.4) to guide formulation for oral vs. intravenous delivery .
Q. What analytical methods are critical for resolving synthetic byproducts or diastereomeric impurities?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol gradients .
- LC-MS/MS : Detect trace impurities (<0.1%) by monitoring characteristic fragment ions (e.g., m/z corresponding to incomplete coupling products) .
- NMR relaxation experiments : Differentiate diastereomers via NOESY correlations in the oxazine ring .
Experimental Design & Data Analysis
Q. How to statistically validate reproducibility in multi-step synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, catalyst loading) .
- Control charts : Monitor yield and purity across 10+ batches to identify process drift .
- Cross-lab validation : Collaborate with independent labs to replicate key steps (e.g., Suzuki coupling) under standardized conditions .
Q. What computational tools aid in predicting metabolic pathways and toxicity?
- Methodological Answer :
- In silico metabolism prediction : Use software like ADMET Predictor or MetaSite to identify likely Phase I/II modification sites (e.g., ethoxy demethylation) .
- Toxicity profiling : Employ Tox21 or ProTox-II platforms to assess hepatotoxicity and mutagenicity risks .
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with in vitro toxicity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
